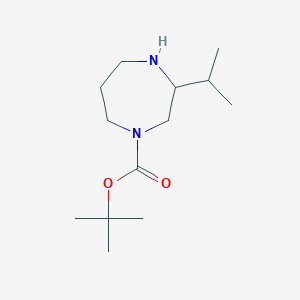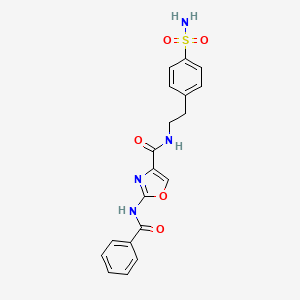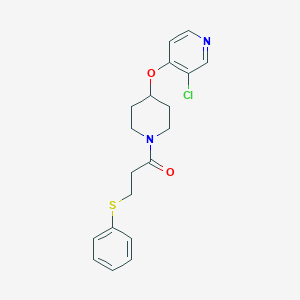
N-(3,4-dimethoxybenzyl)-3-phenylpyrrolidine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “N-(3,4-dimethoxybenzyl)-3-phenylpyrrolidine-1-carboxamide” is an organic compound containing a pyrrolidine ring, which is a five-membered ring with one nitrogen atom, and two aromatic rings (one phenyl and one 3,4-dimethoxybenzyl) attached to it .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The 3,4-dimethoxybenzyl group and the phenyl group are likely to contribute to the compound’s overall polarity .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups. The amide group (-CONH2) is typically reactive, and the compound might undergo reactions like hydrolysis under certain conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of the polar amide group and the aromatic rings could influence its solubility, melting point, and boiling point .Applications De Recherche Scientifique
Synthesis and Characterization
- Research has demonstrated methods for synthesizing compounds with structures similar to N-(3,4-dimethoxybenzyl)-3-phenylpyrrolidine-1-carboxamide, focusing on their antimicrobial activities and potential for further medicinal chemistry applications. For instance, compounds derived from ethyl 3-((3,4-dimethoxybenzylidene)amino) thiophene-2-carboxylate have been studied for their anti-microbial properties and characterized using various analytical techniques (Spoorthy et al., 2021).
Chemical Stability and Enzymatic Hydrolysis
- Investigations into the chemical stability and enzymatic hydrolysis of N-acyl derivatives of benzamide, which share a functional group similarity with this compound, have provided insights into their potential as prodrug forms. Such studies assess the suitability of these compounds for use in drug development, focusing on their stability in aqueous solutions and susceptibility to enzymatic breakdown (Kahns & Bundgaard, 1991).
Biological Evaluation as Potential Anticancer Agents
- The structural motifs present in this compound have been explored in the synthesis of ferrocenylmethyl amino acid fluorinated benzene-carboxamide derivatives. These compounds have shown cytotoxic effects against breast cancer cell lines, highlighting their potential as anticancer agents. The biological evaluation includes IC50 determination and oxidative damage studies, indicating the therapeutic promise of these compounds (Butler et al., 2013).
Polyamide Synthesis and Properties
- Polyamides containing structures related to this compound have been synthesized and characterized for their solubility, thermal stability, and potential applications in material science. Such studies contribute to the development of new materials with specific physical properties, such as thermal resistance and solubility in polar solvents (Hsiao et al., 2000).
Orientations Futures
Propriétés
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methyl]-3-phenylpyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3/c1-24-18-9-8-15(12-19(18)25-2)13-21-20(23)22-11-10-17(14-22)16-6-4-3-5-7-16/h3-9,12,17H,10-11,13-14H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBXPKOPAYJQSDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=O)N2CCC(C2)C3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(benzo[d]thiazol-2-yl)-1-((3-methylbenzyl)oxy)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2585798.png)

![2-([1,1'-biphenyl]-4-yl)-N-(3-hydroxy-3-phenylpropyl)acetamide](/img/structure/B2585802.png)
![3-(2-chlorophenyl)-10-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2585803.png)


![N-[2-[6-Oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]-2-(trifluoromethoxy)benzamide](/img/structure/B2585809.png)
![2-{3-[(1,3-Benzodioxol-5-ylamino)carbonyl]phenyl}acetic acid](/img/structure/B2585810.png)
![3-Bromo-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine](/img/structure/B2585814.png)
![5-{[4-(2-Carbamoyl-2-cyanoeth-1-en-1-yl)phenoxy]methyl}-3-methylfuran-2-carboxylic acid](/img/structure/B2585815.png)
![7-(4-(2-methoxyacetyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2585817.png)

